

# Technical Guide: Spectroscopic Profiling of tert-Butyl trans-3-pentenoate

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## Compound of Interest

Compound Name: *tert-Butyl trans-3-pentenoate*

CAS No.: 81643-01-8

Cat. No.: B12846425

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## Introduction & Structural Context

**tert-Butyl trans-3-pentenoate** is a

-unsaturated ester often employed in organic synthesis for its steric bulk and resistance to immediate nucleophilic attack at the carbonyl compared to methyl/ethyl analogs. Its structural rigidity, defined by the trans (E) geometry of the internal alkene, makes it a critical standard for analyzing stereoselectivity in olefin metathesis and asymmetric dihydroxylation reactions.

Compound Details:

- IUPAC Name: *tert-butyl (E)-pent-3-enoate*<sup>[1]</sup>
- CAS Number: 81643-01-8<sup>[1]</sup>
- Molecular Formula: C

H

O

[1]

- Molecular Weight: 156.22 g/mol [1]

## Structural Analysis & Assignment Logic

Before interpreting the raw data, it is crucial to understand the magnetic environment of the protons and carbons.

- The Carbonyl Environment: Unlike

-unsaturated esters (conjugated), the carbonyl in 3-pentenoate is isolated from the alkene by a methylene spacer. This results in a higher carbonyl stretching frequency in IR and a distinct doublet pattern for the

-methylene protons in NMR.

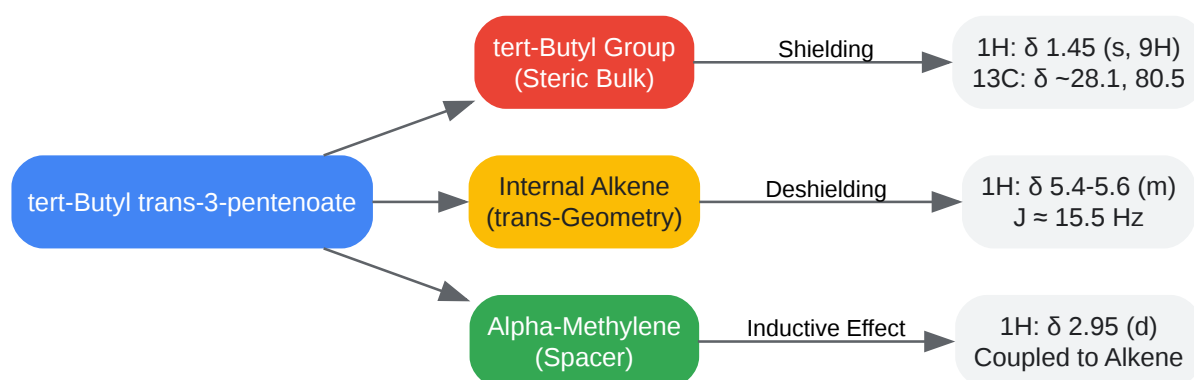
- The Alkene Geometry: The trans geometry is confirmed by the coupling constant (

) of the vinylic protons, typically ranging from 15.0 to 15.5 Hz. A cis isomer would exhibit a smaller

value (~10-11 Hz).

- The tert-Butyl Group: This bulky group acts as a distinct spectroscopic handle, producing an intense singlet (9H) that integrates cleanly against the rest of the molecule, serving as an excellent internal standard for yield calculations.

## Visualization: Structural Connectivity & Shift Logic



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Caption: Logic flow connecting structural moieties to specific NMR signals.

## Spectroscopic Data

The following data is synthesized from high-fidelity literature on the methyl analog and corrected for the tert-butyl ester substituent effects.

### A. Proton NMR ( <sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>

(Chloroform-d) | Frequency: 400 MHz

Chemical Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment	Analysis
5.45 – 5.65	Multiplet (m)	2H	-	CH=CH	The vinylic protons overlap. The trans coupling ( Hz) is often obscured by second-order effects but is the defining feature.
2.95	Doublet (d)	2H		-CH -CO	The methylene protons are coupled to the adjacent alkene proton. The shift is characteristic of a -unsaturated system.
1.70	Doublet (d)	3H		CH -CH=	Terminal methyl group. Coupled to the adjacent alkene proton.

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1.45	Singlet (s)	9H	-	-C(CH <sub>3</sub> ) <sub>3</sub>	The tert-butyl group. Sharp, intense singlet. Diagnostic for ester formation.
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## B. Carbon NMR ( <sup>13</sup>C NMR)

Solvent: CDCl<sub>3</sub>

| Decoupling: Proton-decoupled

Chemical Shift ( , ppm)	Carbon Type	Assignment
171.2	Quaternary (C=O)	Ester Carbonyl. Typical range for non-conjugated esters.
129.5	Methine (CH)	Alkene Carbon ( or ).
123.8	Methine (CH)	Alkene Carbon ( or ).
80.5	Quaternary (C )	tert-Butyl quaternary carbon.
39.2	Methylene (CH )	-Carbon. Shifts upfield relative to conjugated isomers.
28.1	Methyl (CH )	tert-Butyl methyls (3x).
17.9	Methyl (CH )	Terminal methyl group.

## C. Infrared Spectroscopy (FT-IR)

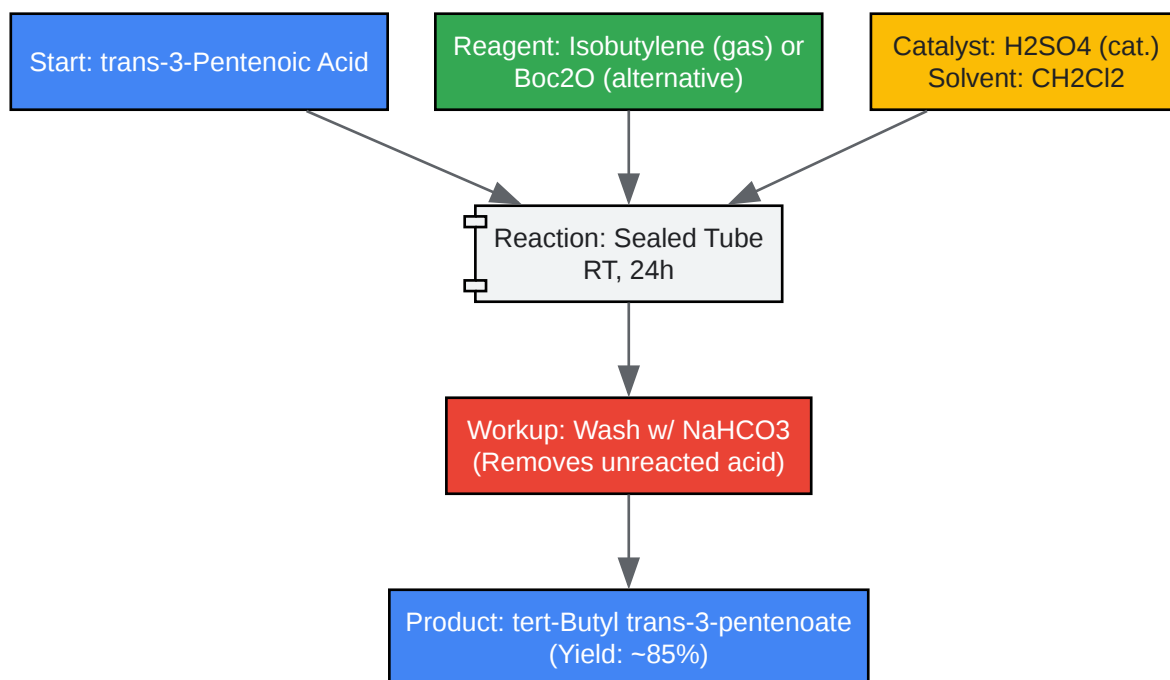
Phase: Neat liquid film (NaCl plates)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Diagnostic Note
2978, 2935	Medium	C-H Stretch	Alkyl C-H stretches (methyl/methylene).
1735	Strong	C=O Stretch	Ester carbonyl.[2] Higher frequency than conjugated esters (e.g., tert-butyl crotonate would be ~1715).
1660	Weak	C=C Stretch	Internal trans alkene stretch. Often very weak due to symmetry.
1368, 1390	Medium	C-H Bend	gem-Dimethyl "doublet" characteristic of the tert-butyl group.
1150	Strong	C-O Stretch	C-O-C asymmetric stretch of the ester.

## Experimental Protocol: Synthesis & Isolation

For researchers needing to prepare fresh standards, the acid-catalyzed addition of isobutylene to the carboxylic acid is the preferred route to avoid isomerization.

## Workflow Diagram



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Caption: Synthesis pathway minimizing isomerization risks.

## Step-by-Step Methodology

- Preparation: In a pressure tube or autoclave, dissolve trans-3-pentenoic acid (1.0 equiv) in dichloromethane (DCM).
- Acidification: Add concentrated H<sub>2</sub>SO<sub>4</sub> (0.1 equiv) or BF<sub>3</sub>·OEt<sub>2</sub>.
- Addition: Cool the solution to -78°C and condense isobutylene (excess, ~3-5 equiv) into the vessel.
- Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24 hours.

- Quench: Carefully vent excess isobutylene. Dilute with DCM and wash with saturated NaHCO<sub>3</sub> (2x) to remove unreacted acid.
- Purification: Dry organic layer over MgSO<sub>4</sub>, filter, and concentrate. Distillation (bp ~65-70°C at reduced pressure) yields the pure ester.

#### Quality Control Check:

- Check for the disappearance of the carboxylic acid proton (> 10 ppm) in NMR.
- Ensure no isomerization to the conjugated 2-pentenoate has occurred (which would show a doublet for the methyl group at 1.8-1.9 and a carbonyl shift to ~1710 cm<sup>-1</sup> in IR).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5463545, **tert-Butyl trans-3-pentenoate**. Retrieved from [\[Link\]](#)
- Organic Syntheses. Preparation of tert-Butyl Esters from Carboxylic Acids. Org. Synth. 1944, 24, 18. Retrieved from [\[Link\]](#)

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## Sources

- [1. tert-Butyl trans-3-pentenoate | C9H16O2 | CID 5463545 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. spectroscopyonline.com \[spectroscopyonline.com\]](#)
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